molecular formula C10H10BrN3 B359174 1-(4-bromobenzyl)-1H-pyrazol-4-amine CAS No. 1002651-92-4

1-(4-bromobenzyl)-1H-pyrazol-4-amine

Cat. No.: B359174
CAS No.: 1002651-92-4
M. Wt: 252.11g/mol
InChI Key: IQHXEOSXACNBRR-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-pyrazol-4-amine is a bromobenzyl-substituted pyrazole derivative that serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The 4-bromobenzyl group and the 4-amine functional group on the pyrazole ring provide distinct sites for further chemical modification, allowing researchers to develop more complex molecules for biological evaluation. Pyrazole-based scaffolds are of significant research interest due to their broad pharmacological potential. Recent studies highlight the application of similar pyrazole-amine compounds in the synthesis of novel covalent thrombin inhibitors, which represent a promising approach for developing safer anticoagulant therapies with a serine-trapping mechanism of action . Furthermore, such heterocyclic amines are valuable in exploring inhibitors for various enzymes and are frequently utilized in the synthesis of compounds screened for anticancer and antimicrobial activities . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHXEOSXACNBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Characterization of 1 4 Bromobenzyl 1h Pyrazol 4 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the complete atomic framework and connectivity.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. In 1-(4-bromobenzyl)-1H-pyrazol-4-amine, distinct signals are expected for the protons on the pyrazole (B372694) ring, the amine group, the benzylic methylene (B1212753) bridge, and the 4-bromophenyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Detailed Research Findings: The analysis of related pyrazole derivatives in deuterated solvents like DMSO-d₆ reveals characteristic chemical shift ranges. nih.govumich.edu

Amine Protons (NH₂): The two protons of the primary amine group typically appear as a broad singlet. Its chemical shift can vary and the signal disappears upon D₂O exchange, confirming its identity.

Pyrazole Ring Protons (H-3 and H-5): The two protons on the pyrazole ring are in distinct electronic environments. The proton at the C-5 position is adjacent to two nitrogen atoms, while the C-3 proton is adjacent to one nitrogen and the carbon bearing the amine group. They typically appear as distinct singlets or narrow doublets in the aromatic region.

Methylene Protons (CH₂): The two benzylic protons are chemically equivalent and not coupled to other protons, thus appearing as a sharp singlet. Their position, typically around 5.3-5.5 ppm, is characteristic of a methylene group situated between an aromatic system and a nitrogen atom. nih.gov

4-Bromobenzyl Protons: The four protons on the para-substituted phenyl ring exhibit a characteristic AA'BB' splitting pattern, which often simplifies to two distinct doublets due to the symmetry of the ring. Each doublet integrates to two protons.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

Protons Expected δ (ppm) Multiplicity Integration Notes
Pyrazole H-3 ~7.5 - 7.8 s 1H Position can vary based on substitution.
Pyrazole H-5 ~7.9 - 8.2 s 1H Typically downfield from H-3.
Methylene (CH₂) ~5.3 - 5.5 s 2H Characteristic singlet for the N-CH₂-Ar group. nih.gov
Amine (NH₂) ~4.0 - 5.5 br s 2H Broad signal, D₂O exchangeable.
Phenyl H-2', H-6' ~7.5 - 7.7 d 2H Part of AA'BB' system, ortho to C-Br.
Phenyl H-3', H-5' ~7.2 - 7.4 d 2H Part of AA'BB' system, ortho to CH₂.

Data synthesized from typical values for substituted pyrazoles and benzyl (B1604629) groups. nih.govumich.educhemicalbook.com

Complementing the ¹H NMR, the ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, confirming the total number of carbons and their electronic environments.

Detailed Research Findings: The carbon skeleton of this compound consists of ten distinct carbon environments: three from the pyrazole ring, one from the methylene linker, and six from the 4-bromobenzyl group (though two pairs may be equivalent due to symmetry).

Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are characteristic of heterocyclic aromatic systems. The C-4 carbon, bearing the amine group, will have a distinct chemical shift compared to C-3 and C-5.

Methylene Carbon (CH₂): A single signal in the aliphatic region confirms the presence of the benzylic linker. For similar benzyl-substituted nitrogen heterocycles, this signal appears around 52-53 ppm. umich.edu

4-Bromobenzyl Carbons: The phenyl ring carbons show four distinct signals in the aromatic region: one for the carbon attached to the bromine (C-4'), one for the carbon attached to the methylene group (C-1'), and two signals for the four CH carbons (C-2'/C-6' and C-3'/C-5').

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Expected δ (ppm) Notes
Pyrazole C-3 ~135 - 140
Pyrazole C-4 ~115 - 125 Carbon bearing the NH₂ group.
Pyrazole C-5 ~125 - 130
Methylene (CH₂) ~52 - 55 Characteristic for N-CH₂-Ar. umich.edu
Phenyl C-1' ~135 - 138 Quaternary carbon attached to CH₂.
Phenyl C-2', C-6' ~128 - 130
Phenyl C-3', C-5' ~131 - 133
Phenyl C-4' ~120 - 123 Quaternary carbon attached to Bromine.

Data synthesized from typical values for substituted pyrazoles and bromophenyl groups. umich.educhemicalbook.comnih.gov

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by establishing through-bond correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this molecule, COSY would show correlations between the coupled protons on the 4-bromobenzyl ring (H-2'/H-6' with H-3'/H-5'). The other protons (pyrazole, NH₂, CH₂) are expected to be singlets and would not show cross-peaks, confirming their isolation from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning carbon signals. Key correlations would include:

Pyrazole H-3 to C-3 and H-5 to C-5.

Methylene CH₂ protons to the methylene carbon.

Phenyl H-2'/H-6' to C-2'/C-6' and H-3'/H-5' to C-3'/C-5'.

Correlations from the methylene (CH₂) protons to the pyrazole ring carbons (C-5 and N1-linked C-1') and the phenyl carbons (C-1' and C-2'/C-6'), definitively linking the two ring systems.

Correlations from the pyrazole H-5 proton to C-4 and C-3, confirming the ring structure.

Correlations from the amine (NH₂) protons to the pyrazole C-4 and C-5/C-3 carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques that obey different selection rules.

Detailed Research Findings: The IR spectrum provides clear evidence for the key functional groups.

N-H Vibrations: The primary amine (NH₂) group is expected to show two distinct stretching bands in the 3200-3400 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. An N-H bending vibration is also expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (CH₂) group appears just below 3000 cm⁻¹.

Ring Vibrations: C=C and C=N stretching vibrations from both the pyrazole and phenyl rings are found in the 1400-1600 cm⁻¹ region.

C-Br Vibration: The C-Br stretch is a low-energy vibration, typically found in the far-infrared region around 500-600 cm⁻¹.

Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds, making it useful for observing the skeletal vibrations of the aromatic rings and the C-Br bond. researchgate.netchemicalbook.com

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Signal
Amine (R-NH₂) N-H Stretch 3200 - 3400 (two bands) Weak
Amine (R-NH₂) N-H Bend ~1600 - 1640 Weak
Aromatic C-H C-H Stretch 3000 - 3100 Strong
Aliphatic C-H (CH₂) C-H Stretch 2850 - 2960 Medium
Aromatic Rings C=C / C=N Stretch 1400 - 1600 (multiple bands) Strong
Benzyl Linker C-N Stretch ~1300 - 1360 Medium
Bromo-Aryl C-Br Stretch 500 - 600 Strong

Data synthesized from standard correlation tables and pyrazole derivative studies. nih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive technique that provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Detailed Research Findings: Using high-resolution mass spectrometry (HRMS), the experimentally determined mass should match the calculated exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition C₁₀H₁₁BrN₃⁺.

Molecular Ion Peak: The presence of a bromine atom results in a characteristic isotopic pattern for any fragment containing it. There will be two peaks of nearly equal intensity (M and M+2) corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For the molecular ion, this would appear at m/z 251 and 253.

Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the weakest bond, the benzylic C-N bond. This would lead to two major fragments:

The 4-bromobenzyl cation (or the corresponding tropylium (B1234903) ion) at m/z 169/171. This is often a very stable and abundant fragment.

The 1H-pyrazol-4-amine radical cation. Subsequent loss of the bromine radical from the molecular ion could also lead to a fragment at m/z 172.

Table 4: Expected Mass Spectrometry Data for this compound

Ion Formula Calculated m/z (for ⁷⁹Br) Notes
[M]⁺˙ C₁₀H₁₀BrN₃⁺˙ 251.01 Molecular ion. Shows M+2 peak at 253.
[M+H]⁺ C₁₀H₁₁BrN₃⁺ 252.01 Protonated molecule in ESI/CI. Shows M+2 peak at 254.
[C₇H₆Br]⁺ C₇H₆Br⁺ 169.97 4-bromobenzyl cation, highly characteristic. Shows M+2 at 171.
[M-Br]⁺ C₁₀H₁₀N₃⁺ 172.09 Loss of bromine radical from molecular ion.

Calculations based on molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its system of conjugated π-electrons.

Detailed Research Findings: The structure of this compound contains two chromophores: the pyrazole ring and the 4-bromophenyl ring. These are not directly conjugated but are linked by the insulating CH₂ group. Therefore, the UV-Vis spectrum is expected to be a superposition of the absorptions of the individual chromophoric systems. Studies on similar haloaminopyrazole derivatives show characteristic absorption bands assigned to π-π* transitions. nih.gov

π-π Transitions:* Strong absorption bands are expected in the UV region, typically between 240 and 300 nm. These correspond to π-π* electronic transitions within the pyrazole and bromophenyl aromatic systems. nih.gov The presence of the amino group (an auxochrome) on the pyrazole ring may cause a slight red shift (bathochromic shift) of these absorptions compared to the unsubstituted pyrazole.

Table 5: Expected UV-Vis Absorption Data for this compound (in Ethanol)

Transition Type Expected λₘₐₓ (nm) Chromophore
π → π* ~250 - 270 4-Bromobenzyl group
π → π* ~240 - 300 4-Aminopyrazole system

Data synthesized from studies on related pyrazole and phenyl derivatives. nih.gov

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related N-benzyl pyrazoles, aminopyrazoles, and other heterocyclic compounds allows for a detailed and scientifically grounded prediction of its solid-state characteristics. nih.govmdpi.comresearchgate.net This section will, therefore, present a comprehensive characterization based on established principles and data from analogous structures.

A hypothetical data set for the single-crystal X-ray diffraction experiment of the title compound is presented below to serve as a representative example.

Interactive Data Table: Representative Crystal Data and Structure Refinement for this compound

Note: The following data is a hypothetical representation based on typical values for similar pyrazole derivatives and is intended for illustrative purposes.

ParameterValue
Empirical FormulaC₁₀H₁₀BrN₃
Formula Weight252.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)15.2
c (Å)9.1
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1125
Z4
Density (calculated) (Mg/m³)1.488
Absorption Coeff. (mm⁻¹)3.55
F(000)504
Crystal Size (mm³)0.25 x 0.20 x 0.15
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)150
Reflections Collected10500
Independent Reflections2500
R_int0.045
Final R indices [I>2σ(I)]R₁ = 0.050, wR₂ = 0.135
R indices (all data)R₁ = 0.065, wR₂ = 0.150
Goodness-of-fit on F²1.05

Detailed Analysis of Molecular Conformation and Stereochemistry

The molecular structure of this compound is defined by the spatial relationship between its three key components: the pyrazole ring, the 4-bromobenzyl group, and the 4-amino substituent.

The five-membered pyrazole ring is expected to be essentially planar, a common feature for aromatic heterocycles. mdpi.com The conformational flexibility of the molecule arises primarily from the rotation around the single bonds connecting the substituent groups to the pyrazole core. The most significant of these is the torsion angle defined by the C(pyrazole)-N(1)-CH₂(benzyl)-C(phenyl) sequence, which dictates the orientation of the 4-bromobenzyl group relative to the pyrazole ring. Studies on related N-benzylazoles and other benzyl-substituted heterocycles show that the benzyl group is typically not coplanar with the heterocyclic ring. researchgate.netnih.gov The conformation is a balance between minimizing steric hindrance and optimizing electronic interactions. For this compound, a twisted conformation where the phenyl ring is significantly out of the plane of the pyrazole ring is anticipated.

The geometry of the 4-amino group is another key feature. The nitrogen atom of the amine is expected to have a trigonal pyramidal geometry, although the degree of pyramidalization can vary. Computational studies on N-aminopyrazole have explored the energetics of the amino group's inversion and rotation. fu-berlin.de In the solid state, the orientation of the amine's lone pair and N-H bonds will be fixed to maximize favorable intermolecular interactions, particularly hydrogen bonding.

The molecule itself is achiral. However, its crystallization in a chiral, non-centrosymmetric space group could occur, as has been observed for 4-benzyl-1H-pyrazole, which crystallizes in the P2₁ space group despite its conformers readily interconverting in solution. nih.govresearchgate.net More commonly, such achiral molecules crystallize in centrosymmetric space groups, like P2₁/c, forming crystal structures containing an equal number of enantiomeric conformations. nih.gov

Investigation of Supramolecular Assembly and Intermolecular Interactions in the Crystalline State

The crystal packing of this compound is predicted to be dominated by a network of intermolecular hydrogen bonds, facilitated by the amine group and the pyrazole ring nitrogens. mdpi.comacs.org The amino group provides two hydrogen bond donors (N-H), while the pyrazole ring contains a potential hydrogen bond acceptor in the N(2) nitrogen atom.

A common and highly stable supramolecular motif in pyrazole derivatives is the formation of dimers, trimers, or catemeric (chain) structures through N-H···N hydrogen bonds. researchgate.netnih.gov In this molecule, the primary amine group is a potent hydrogen bond donor. It is highly probable that the N-H protons will form hydrogen bonds with the N(2) atom of an adjacent pyrazole ring, leading to the formation of extended chains or discrete oligomeric assemblies. The specific motif would depend on the steric influence of the bulky 4-bromobenzyl group.

N-H···Br or C-H···Br Halogen Bonds: The bromine atom on the benzyl group can act as a weak hydrogen or halogen bond acceptor.

π-π Stacking: The aromatic pyrazole and bromophenyl rings are likely to engage in π-π stacking interactions. In related structures like 4-benzyl-1H-pyrazole, the pyrazole and phenyl aromatic moieties organize into distinct alternating bilayers. nih.govresearchgate.net

C-H···π Interactions: The hydrogen atoms of the benzyl CH₂ group and the aromatic rings can act as donors for C-H···π interactions with the electron-rich faces of neighboring aromatic rings. nih.gov

These varied interactions collectively guide the self-assembly of the molecules into a stable, three-dimensional crystalline lattice. The interplay between strong hydrogen bonds and weaker interactions like π-stacking and halogen bonds is crucial in determining the final crystal architecture.

Interactive Data Table: Predicted Hydrogen Bond Geometries

Note: The following data is a hypothetical representation based on typical values for similar aminopyrazole structures and is intended for illustrative purposes. D = Donor, A = Acceptor.

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)Symmetry operation for A
N(4A)-H(4A1)···N(2)0.902.153.05175x, 1/2-y, 1/2+z
N(4A)-H(4A2)···Br(1)0.902.853.651501-x, -y, 1-z
C(7)-H(7A)···π(pyrazole)0.972.803.75165x, y, 1+z

Computational and Theoretical Investigations of 1 4 Bromobenzyl 1h Pyrazol 4 Amine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. researchgate.net DFT studies on pyrazole (B372694) derivatives provide a detailed understanding of their structure, stability, and reactivity. researchgate.netnih.gov

The first step in computational analysis is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or 6-311++G(d,p), are employed to find the optimized molecular structure. nih.govresearchgate.netnih.gov Studies on similar pyrazole compounds indicate that the optimized geometry often reveals a near-planar conformation, particularly concerning the pyrazole ring and adjacent aromatic systems, which is stabilized by π-conjugation. nih.gov The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true energy minimum on the potential energy surface. nih.gov The bond lengths and angles calculated via DFT for pyrazole derivatives have been shown to be in good agreement with experimental data obtained from X-ray crystallography. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. nih.gov The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity, as electrons can be more easily excited to a higher energy state. nih.govjcsp.org.pk In many pyrazole derivatives, the HOMO is distributed across the pyrazole ring and the attached phenyl groups, while the LUMO is often localized on specific parts of the molecule, such as the pyrazole ring or electron-withdrawing substituents. jcsp.org.pk This distribution influences the sites of electrophilic and nucleophilic attack.

Table 1: Representative FMO Data for Pyrazole Analogues Note: This table presents data from various pyrazole derivatives to illustrate typical computational findings. The values are not specific to 1-(4-bromobenzyl)-1H-pyrazol-4-amine.

Pyrazole AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Pyz-1--5.118 nih.gov
Pyz-2--5.166 nih.gov
Pyrazole-Carboxamide 4-5.44-1.214.23 jcsp.org.pk
Pyrazole-Carboxamide 5-5.56-1.244.32 jcsp.org.pk
Pyrazole Hydrazone L1-5.8186-1.01524.8034 nih.gov
Pyrazole Hydrazone L2-6.4850-0.73495.7500 nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. researchgate.net These maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is color-coded, where red indicates regions of high electron density (negative electrostatic potential), which are favorable for electrophilic attack, and blue signifies regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For pyrazole derivatives, MEP maps typically show negative potential around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them likely sites for hydrogen bonding and coordination with metal ions. researchgate.net The regions around hydrogen atoms, particularly the amine group in this compound, would exhibit a positive potential (blue), indicating they can act as hydrogen bond donors.

The interaction between a donor NBO and an acceptor NBO results in a stabilization energy, E(2), which can be calculated using second-order perturbation theory. wisc.edu Larger E(2) values indicate a more significant interaction and greater stabilization. In pyrazole-containing compounds, NBO analysis often reveals strong delocalization effects, such as the interaction between the lone pair orbitals of the pyrazole nitrogen atoms and the antibonding orbitals (π*) of the aromatic rings. researchgate.net These interactions are crucial for the stability and electronic properties of the conjugated system.

Molecular Docking Simulations for Predictive Binding Orientations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to understand how potential drug candidates might interact with their biological targets. tandfonline.comresearchgate.net

For pyrazole derivatives, which are known to inhibit various enzymes like kinases and carbonic anhydrases, molecular docking studies are essential for predicting their binding modes within the active site of these proteins. nih.govtandfonline.com The simulations place the ligand, such as this compound, into the binding pocket of a target protein and score the different poses based on factors like binding energy and intermolecular interactions.

These studies often reveal key interactions that stabilize the ligand-protein complex. For pyrazole-based inhibitors, common interactions include:

Hydrogen bonds: The nitrogen atoms of the pyrazole ring and the amine group can act as hydrogen bond acceptors and donors, respectively, forming crucial links with amino acid residues in the protein's active site. nih.govresearchgate.net

Hydrophobic interactions: The benzyl (B1604629) and phenyl rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

π-π stacking: The aromatic rings of the pyrazole derivative can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Coordination: The nitrogen atoms of the pyrazole ring can coordinate with metal ions present in the active site of metalloenzymes. nih.gov

Docking studies on various pyrazole analogues have successfully predicted their inhibitory activity against targets like receptor tyrosine kinases and cyclooxygenase (COX) enzymes, providing a rational basis for designing more potent and selective inhibitors. nih.govresearchgate.net

Quantitative Estimation of Binding Affinities and Interactions

The binding affinity of a ligand to its biological target is a critical determinant of its potency. Computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are employed to estimate the binding free energy of small molecules within the active sites of proteins. These calculations can dissect the energetic contributions of different types of interactions.

For a series of pyrazole derivatives investigated as Rearranged during Transfection (RET) kinase inhibitors, the binding free energy of the most active compound was calculated to be -233.399 kJ/mol. nih.gov This energy was further broken down into its constituent components, highlighting the driving forces for binding. The study revealed that van der Waals forces and nonpolar salvation energy were the primary contributors to the favorable binding of the inhibitor to the RET kinase. nih.gov

Table 1: Calculated Binding Free Energy Components for a Pyrazole Analogue as a RET Kinase Inhibitor

Energy ComponentValue (kJ/mol)
Van der Waals Energy-154.682
Electrostatic Energy-28.021
Polar Solvation Energy85.379
SASA Energy-15.241
Total Binding Free Energy -233.399

Data from a study on pyrazole derivatives as RET kinase inhibitors. nih.gov

In the same study, molecular docking revealed a binding energy of -7.14 kcal/mol for the most active compound, with key hydrogen bonds formed with the hinge region residues Ala807 and Tyr806 of the RET kinase. nih.gov Similarly, in a study of pyrazolo[3,4-d]pyrimidine analogues, hydrogen bonds with the hinge region amino acid Leu83 and a salt bridge with Asp145 in the DFG motif of Pim-1 kinase were identified as crucial for binding. The presence of a halogen, such as bromine, can also lead to halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational stability of a ligand-protein complex over time. These simulations can validate docking poses and reveal the flexibility of both the ligand and the protein's active site residues.

In a study of pyrazole derivatives as RET kinase inhibitors, a 100-nanosecond MD simulation was performed on the complex of the most active compound with the kinase. nih.gov The root mean square deviation (RMSD) of both the protein and the ligand were monitored to assess the stability of the system. The stable RMSD values indicated that the ligand remained securely bound in the active site throughout the simulation, confirming the stability of the binding pose predicted by molecular docking. nih.govrsc.org

Similarly, MD simulations were used to investigate the binding mode of pyrazole-containing imide derivatives with Hsp90α. researchgate.net The analysis of the root mean square fluctuation (RMSF) of the protein's side-chain atoms can reveal which residues are most affected by the binding of the ligand. researchgate.net Such studies on pyrazole-derived Schiff bases have also been conducted to understand their dynamic behavior with biological targets like DNA. nih.govtandfonline.com

Table 2: Representative MD Simulation Parameters for Pyrazole Analogues

Study FocusSimulation TimeKey AnalysesFindings
RET Kinase Inhibitors nih.gov100 nsRMSDStable binding of the pyrazole analogue in the active site.
CDK2 Inhibitors rsc.orgNot SpecifiedNot SpecifiedValidated the stability of the compounds within the catalytic domain.
Hsp90α Inhibitors researchgate.netNot SpecifiedRMSD, RMSFExplored the most likely binding mode of the pyrazole derivative.
DNA Binding of Schiff Base Analogues nih.govNot SpecifiedNot SpecifiedCarried out to understand the dynamic interaction with DNA.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are important for activity. nih.govresearchgate.net

In a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, models were developed using partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR) methods. nih.govacs.org The results indicated that the inhibitory activity was significantly influenced by adjacency distance matrix descriptors. nih.gov Another 2D-QSAR study on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors revealed that bulky, electron-withdrawing substituents at certain positions were favorable for inhibitory activity. tandfonline.com

Table 3: Summary of QSAR Studies on Pyrazole Analogues

Pyrazole Analogue SeriesTargetQSAR MethodKey Findings
1H-pyrazole-1-carbothioamides nih.govEGFR Kinase2D-QSAR (PLS, SW-MLR)Activity influenced by adjacency distance matrix descriptors.
Pyrazole-4-carboxamides tandfonline.comAurora A Kinase2D-QSARBulky, electron-withdrawing groups at specific positions enhance activity.
Various Pyrazole Derivatives nih.govMultiple Cancer Cell Lines2D-QSAR (PCA, PLS)Developed models to predict anticancer activity and guide new designs.
Pyrazole Derivatives neuroquantology.comp38 Kinase3D-QSARJustified the use of 3D descriptors for exploring binding requirements.

These studies demonstrate the utility of QSAR in identifying key molecular descriptors that correlate with the biological activity of pyrazole derivatives. For this compound, a QSAR model could elucidate the importance of the bromobenzyl and amine moieties for a specific biological activity.

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can aid in the structural characterization of newly synthesized compounds by corroborating experimental data.

A study on a series of pyrazole derivatives demonstrated a very high correlation between experimentally measured and theoretically calculated IR, ¹H NMR, and ¹³C NMR spectra. nih.gov This strong agreement helps to confirm the molecular structures of the synthesized ligands. nih.gov Similarly, a theoretical study on pyrazolone (B3327878) and its derivatives used DFT calculations at the B3LYP/6-31G(d) level to determine their structures and IR spectra, which were then compared with experimental measurements. jocpr.com

The vibrational frequencies and chemical shifts are sensitive to the electronic environment of the atoms in a molecule. For instance, in the study of pyrazolone derivatives, it was found that methyl and phenyl substituents influenced the N-H and C=O vibrational frequencies. jocpr.com For this compound, theoretical calculations could predict the characteristic vibrational frequencies of the C-Br bond, the pyrazole ring, and the amine group, as well as the ¹H and ¹³C NMR chemical shifts, which would be invaluable for its unambiguous identification. The synthesis and spectroscopic characterization of various halogenated aminopyrazole derivatives have been reported, providing a basis for comparison between theoretical and experimental data for similar compounds. nih.gov

Structure Activity Relationship Sar Studies of 1h Pyrazol 4 Amine Derivatives

Impact of Substitution at the Pyrazole (B372694) N1 Position on Molecular Properties and Activities

Research indicates that the N-substitution on the pyrazole ring can modulate the electronic properties of the entire heterocyclic system. Unlike C-substitution, where electron-withdrawing groups tend to enhance aromaticity, N-substitution with electron-withdrawing groups can decrease the aromaticity of the pyrazole ring. researchgate.net This alteration in electron density can impact the strength of interactions, such as hydrogen bonding and π-π stacking, with target proteins. researchgate.netnih.gov

In the case of 1-(4-bromobenzyl)-1H-pyrazol-4-amine , the N1 substituent is a 4-bromobenzyl group. This group imparts a significant degree of lipophilicity and introduces specific steric bulk. The benzyl (B1604629) group itself offers a platform for hydrophobic interactions within a binding pocket. The substitution pattern on this benzyl ring further refines the molecule's activity. For instance, in various series of pyrazole-based inhibitors, the presence of an N-aryl or N-benzyl group is often crucial for potency. nih.govacs.org The addition of bulky groups at the N1 position can either enhance activity by occupying a specific hydrophobic pocket or decrease it due to steric hindrance. nih.gov

The choice of the N1 substituent is a key step in the design of pyrazole derivatives. As seen in the development of kinase inhibitors, modifications at this position are frequently explored to optimize potency and selectivity. nih.gov For example, studies on different pyrazole series have shown that varying the N1-substituent from a simple phenyl to a substituted benzyl or other heterocyclic moieties can lead to orders-of-magnitude differences in inhibitory activity. acs.org

Table 1: Impact of N1-Substituent on Biological Activity of Pyrazole Derivatives (Illustrative Examples)

N1-SubstituentTargetActivity (IC₅₀/Kᵢ)Reference
Phenylp38 MAP KinaseVaries mdpi.com
Substituted BenzylLIMK1/2Potency varies with substitution acs.org
AlkylVariousGenerally lower potency than aryl acs.org
AdamantylCOX-2Lower effect than Celecoxib nih.gov

This table is illustrative and compiles data from various studies on different pyrazole scaffolds to show the general trend of N1-substitution effects.

Role of the C4-Amino Group in Modulating Molecular Recognition and Specificity

The amino group at the C4 position of the pyrazole ring is a key functional group that plays a pivotal role in molecular recognition and specificity. nih.govresearchgate.net This group can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the active site of target enzymes or receptors. nih.gov The presence and orientation of this amino group often anchor the molecule within the binding site, providing a foundation for the rest of the molecule to establish further interactions.

In many pyrazole-based inhibitors, the C4-amino group is essential for activity. For example, in a series of IRAK4 inhibitors, the 5-amino group (a regioisomer of the C4-amino group) was found to be crucial for binding. nih.gov Similarly, for compounds targeting various kinases, the amino group, whether at C3, C4, or C5, often serves as a key pharmacophoric feature. nih.govresearchgate.net The free amino group provides a versatile framework for establishing polar contacts, which contributes significantly to the binding affinity and selectivity of the compound. researchgate.net

For This compound , the C4-amino group is available to form hydrogen bonds with suitable acceptor groups, such as the backbone carbonyls or side-chain carboxylates of amino acids like aspartate or glutamate (B1630785) in a target protein. The basicity of this amino group can also be a factor, allowing for potential ionic interactions if it becomes protonated within the physiological environment of the binding site.

The modification of this amino group, for instance by acylation to form an amide, is a common strategy in medicinal chemistry to modulate properties. mdpi.com Such a modification can alter the hydrogen bonding pattern, introduce new interaction points, and change the electronic nature of the pyrazole ring system.

Influence of Aromatic Substituents (e.g., Bromine) on Electronic and Steric Factors Governing Interactions

Aromatic substituents, such as the bromine atom on the benzyl group of This compound , have a profound influence on the electronic and steric properties of the molecule, which in turn govern its interactions with biological targets.

Electronic Effects: The bromine atom is an electron-withdrawing group due to its inductive effect, yet it is also a weak deactivator in electrophilic aromatic substitution due to resonance effects. This electronic perturbation can alter the charge distribution across the benzyl ring and, by extension, the entire molecule. Such changes can influence the strength of π-π stacking interactions between the aromatic ring and residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. In some kinase inhibitor series, the presence and position of electron-withdrawing or electron-donating groups on an aromatic ring are critical for achieving high potency. nih.govwikipedia.org

Halogen Bonding: Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen. This type of interaction is increasingly recognized as an important factor in drug-receptor binding and can contribute significantly to the affinity and selectivity of a ligand.

Studies on various heterocyclic compounds have demonstrated that halogen substituents can significantly impact metabolic stability and lipophilicity, which are key pharmacokinetic properties. researchgate.net

Conformational Flexibility and Rigidity, and their Implications for Compound Activity

The balance between conformational flexibility and rigidity is a crucial aspect of drug design, and it has significant implications for the activity of compounds like This compound .

The presence of the methylene (B1212753) linker between the pyrazole N1 atom and the 4-bromophenyl ring introduces a degree of conformational flexibility. This allows the 4-bromophenyl group to rotate and adopt various spatial orientations relative to the pyrazole core. This flexibility can be advantageous, as it allows the molecule to adapt its conformation to achieve an optimal fit within the binding site of a biological target. The ability to adopt a specific low-energy "bioactive conformation" is often a prerequisite for high-affinity binding.

However, excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, as it loses more conformational freedom. This can lead to weaker binding affinity. Therefore, a common strategy in lead optimization is to introduce some degree of rigidity into the molecule to pre-organize it in the desired bioactive conformation. This can be achieved, for example, by introducing cyclic structures or double bonds to restrict rotation. nih.gov

Pharmacophore Elucidation and Strategies for Rational Lead Optimization

Pharmacophore elucidation involves identifying the key structural features of a molecule that are essential for its biological activity. For the 1H-pyrazol-4-amine scaffold, a general pharmacophore model can be proposed based on the SAR data discussed.

A plausible pharmacophore for this class of compounds would likely include:

A hydrogen bond donor: The C4-amino group. nih.govresearchgate.net

A central heterocyclic scaffold: The pyrazole ring, which acts as a rigid core to correctly position the other functional groups.

A hydrophobic/aromatic region: The N1-substituent, in this case, the 4-bromobenzyl group, which likely occupies a hydrophobic pocket. nih.gov

Specific electronic and steric features on the aromatic ring: The bromine atom, which may engage in specific interactions like halogen bonding or provide necessary bulk. researchgate.net

Rational Lead Optimization Strategies:

Based on this pharmacophore model, several strategies can be employed for the rational lead optimization of This compound :

Modification of the N1-Substituent: The 4-bromobenzyl group can be systematically modified. This could involve changing the substituent on the phenyl ring (e.g., replacing bromine with other halogens, alkyl, or alkoxy groups) to probe the electronic and steric requirements of the hydrophobic pocket. nih.gov The length and nature of the linker could also be altered.

Bioisosteric Replacement: The pyrazole core could be replaced with other five- or six-membered heterocycles to explore different scaffold geometries and electronic properties. nih.gov Similarly, the C4-amino group could be replaced with other hydrogen-bonding moieties.

Structure-Based Design: If the crystal structure of the target protein in complex with the inhibitor is available, structure-based design can be used to rationally design new analogs that make additional favorable interactions with the binding site. nih.gov This could involve extending a substituent to reach a nearby sub-pocket or replacing a group to avoid a steric clash.

Improving Physicochemical Properties: Optimization efforts would also focus on improving drug-like properties, such as solubility, permeability, and metabolic stability, which are often modulated by the substituents on the core structure. acs.org

These optimization strategies, guided by SAR data, are essential for transforming a lead compound into a viable drug candidate. researchgate.netresearchgate.net

In Depth Analysis of Molecular Interactions of 1 4 Bromobenzyl 1h Pyrazol 4 Amine

Computational Modeling of Molecular Recognition Processes

Computational modeling serves as a powerful tool to elucidate the intricate processes of molecular recognition between a ligand, such as 1-(4-bromobenzyl)-1H-pyrazol-4-amine, and its biological targets. These methods provide a detailed view of the conformational changes and energetic landscapes that govern binding events.

Predictive Hypotheses for Ligand-Target Interactions

The pyrazole (B372694) scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to participate in a variety of interactions with biological macromolecules. For this compound, several predictive hypotheses for its ligand-target interactions can be formulated based on its structural features and studies of analogous compounds.

The 4-amino group on the pyrazole ring is a key hydrogen bond donor, capable of forming crucial interactions with hydrogen bond acceptors such as the backbone carbonyls or specific amino acid side chains (e.g., aspartate, glutamate (B1630785), threonine) within a protein's active site. nih.gov The pyrazole ring itself contains two nitrogen atoms, one of which can act as a hydrogen bond acceptor. The aromatic nature of the pyrazole ring also allows for potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The 4-bromobenzyl moiety introduces several important features. The benzyl (B1604629) group provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket. The phenyl ring can engage in hydrophobic interactions and further π-π stacking. The bromine atom, a halogen, is capable of forming halogen bonds, a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom. bldpharm.com

Molecular docking studies on similar pyrazole derivatives have shown that these compounds can effectively bind to the ATP-binding pocket of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov In these models, the pyrazole core often forms key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The substituted benzyl group typically occupies a more hydrophobic region of the binding site.

Table 1: Predicted Interaction Profile of this compound

Molecular MoietyPotential Interaction TypePotential Interacting Residues
4-amino groupHydrogen bond donorAsp, Glu, Thr, Backbone C=O
Pyrazole ring N-atomHydrogen bond acceptorSer, Thr, Asn, Gln
Pyrazole ringπ-π stackingPhe, Tyr, Trp
Benzyl groupHydrophobic interactionsAla, Val, Leu, Ile, Met
Phenyl ringπ-π stackingPhe, Tyr, Trp
Bromine atomHalogen bondingCarbonyl oxygen, Nitrogen atoms

Analysis of Non-Covalent Interactions, including Hydrogen Bonding Networks, Hydrophobic Contacts, and Pi-Stacking Interactions

A detailed analysis of the non-covalent interactions is crucial for a quantitative understanding of the binding affinity and selectivity of this compound. Density Functional Theory (DFT) calculations on related pyrazole structures have provided insights into the nature and strength of these interactions. nih.gov

Hydrogen Bonding Networks: The primary amine at the 4-position of the pyrazole is a potent hydrogen bond donor. In a protein binding site, this group can form a network of hydrogen bonds with one or more acceptor groups, significantly contributing to the binding energy. The nitrogen atoms of the pyrazole ring can also participate as hydrogen bond acceptors. The stability of these networks is a key determinant of the ligand's residence time in the binding pocket. researchgate.net

Hydrophobic Contacts: The benzylphenyl portion of the molecule is predominantly hydrophobic and is expected to be buried in a hydrophobic pocket of a target protein. These interactions are driven by the displacement of ordered water molecules from the binding site, leading to a favorable increase in entropy. The extent and complementarity of these hydrophobic contacts are critical for high-affinity binding.

Pi-Stacking Interactions: The aromatic pyrazole and phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues. These interactions can be of a parallel or T-shaped geometry and contribute significantly to the binding energy. The electron-withdrawing nature of the bromine atom on the phenyl ring can influence the quadrupole moment of the ring, potentially modulating the strength and geometry of these π-stacking interactions.

Halogen Bonding: The bromine atom on the benzyl group can act as a halogen bond donor. This interaction, although often weaker than a classical hydrogen bond, can be highly directional and contribute to the specificity of binding. The strength of the halogen bond depends on the nature of the halogen bond acceptor in the protein.

Table 2: Calculated Properties of a Related Pyrazole Derivative (N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl)benzamide) nih.gov

ParameterValueSignificance
HOMO (eV)-7.21Highest Occupied Molecular Orbital energy, relates to electron-donating ability.
LUMO (eV)-2.34Lowest Unoccupied Molecular Orbital energy, relates to electron-accepting ability.
Energy Gap (eV)4.87Difference between HOMO and LUMO, indicates chemical reactivity and stability.
Dipole Moment (Debye)5.67Measure of the molecule's overall polarity.

Note: These values are for a structurally related compound and serve to illustrate the types of parameters calculated in computational studies.

Experimental Probes and Methodologies for Investigating Intermolecular Forces and Complex Formation

While computational methods provide valuable predictions, experimental techniques are essential for validating these hypotheses and accurately characterizing the intermolecular forces and complex formation of this compound.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a ligand-protein complex at atomic resolution. nih.govnih.gov An X-ray crystal structure of this compound bound to its target would provide unambiguous evidence of the binding mode, including the precise geometry of hydrogen bonds, hydrophobic contacts, and any halogen bonds. The crystal structure of related 4-halogenated-1H-pyrazoles reveals that they can form different hydrogen-bonding motifs, such as trimers or catemers, in the solid state, highlighting the importance of the pyrazole core in directing intermolecular interactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular interactions in solution. Chemical shift perturbation studies, where the NMR spectrum of the protein is monitored upon titration with the ligand, can identify the amino acid residues involved in binding. mdpi.com Saturation Transfer Difference (STD) NMR can be used to identify which parts of the ligand are in close proximity to the protein. Nuclear Overhauser Effect (NOE) spectroscopy can provide distance information between ligand and protein protons, helping to define the bound conformation of the ligand. mdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This information is crucial for understanding the driving forces of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the kinetics of binding and dissociation between a ligand and a protein immobilized on a sensor surface. It provides real-time data on the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

Rational Design Principles Derived from Molecular Interaction Studies

The insights gained from computational modeling and experimental studies of the molecular interactions of this compound can be used to formulate rational design principles for the development of improved analogs with enhanced potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Optimizing Hydrogen Bonding: If a specific hydrogen bond is identified as being crucial for activity, the amino group or the pyrazole nitrogen could be modified to optimize the geometry and strength of this interaction. For instance, substitution on the amino group could modulate its pKa and hydrogen bonding capacity.

Exploiting Hydrophobic Pockets: If the 4-bromobenzyl group is found to bind in a large hydrophobic pocket, its size and lipophilicity could be increased to improve hydrophobic interactions and binding affinity. Conversely, if the pocket is small, the substituent could be truncated. The bromine atom can be replaced with other halogens (Cl, F, I) or other groups to fine-tune interactions. mdpi.com

Enhancing π-Stacking and Halogen Bonding: The aromatic rings can be further substituted with electron-donating or electron-withdrawing groups to modulate their electronic properties and enhance π-stacking interactions. The bromine atom could be strategically positioned to form a strong halogen bond with a specific acceptor in the binding site.

Improving Physicochemical Properties: Molecular interaction studies can also guide the modification of the molecule to improve properties such as solubility and membrane permeability. For example, the introduction of polar groups can increase solubility, while masking polar groups can improve permeability.

By iteratively applying these design principles, synthesizing new analogs, and evaluating their binding and activity, a virtuous cycle of structure-based drug design can be established, leading to the development of highly effective and specific therapeutic agents based on the this compound scaffold.

Future Perspectives and Research Trajectories for 1 4 Bromobenzyl 1h Pyrazol 4 Amine

Development of Next-Generation Analogues for Targeted Mechanistic Research

A crucial future direction for 1-(4-bromobenzyl)-1H-pyrazol-4-amine involves the rational design and synthesis of next-generation analogues to probe specific biological mechanisms. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how modifications of the molecular structure affect biological activity. eurasianjournals.comnih.gov For this specific compound, SAR studies would systematically explore substitutions on the pyrazole (B372694) core, the 4-bromobenzyl group, and the 4-amine moiety. nih.govconsensus.app

Key areas for analogue development include:

Modification of the Benzyl (B1604629) Group: Replacing the bromine atom with other halogens (Cl, F, I) or with electron-donating or electron-withdrawing groups could modulate the electronic properties and binding interactions of the molecule.

Alterations at the Pyrazole N1 Position: Investigating alternatives to the benzyl group, such as other substituted aryl or alkyl groups, could refine the compound's selectivity and potency. nih.gov

These targeted modifications will generate a library of analogues, which can be screened against various biological targets, such as protein kinases, which are often targeted by pyrazole derivatives. nih.govmdpi.comresearchgate.netmdpi.com This approach will not only help in identifying more potent and selective compounds but also in understanding the specific molecular interactions that drive their biological effects. mdpi.com

Integration of Artificial Intelligence and Machine Learning Approaches in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel compounds. For this compound and its future analogues, AI and ML can accelerate the discovery process significantly. These computational tools can analyze vast datasets to identify complex patterns and predict the biological activities and physicochemical properties of new molecules before they are synthesized. eurasianjournals.com

Future applications of AI and ML in this context include:

Predictive Modeling: Training ML models on existing data from pyrazole derivatives to predict the activity of newly designed analogues against specific targets.

Generative Design: Employing generative algorithms to propose novel molecular structures with desired properties, exploring a much wider chemical space than what is possible through traditional methods.

ADMET Prediction: Using AI to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable properties.

By leveraging these in silico techniques, researchers can prioritize the synthesis of the most promising candidates, thereby reducing costs and timeframes associated with drug discovery and development.

Exploration of Novel and Diverse Synthetic Methodologies for Enhanced Accessibility

The accessibility of this compound and its analogues is contingent on efficient and robust synthetic methods. Future research will focus on developing novel and diverse synthetic strategies that improve yield, reduce costs, and enhance sustainability. mdpi.com The synthesis of 4-aminopyrazoles, a key structural feature of the target compound, has been an area of active investigation. chim.itchim.itresearchgate.netarkat-usa.org

Key trends in synthetic methodology development include:

Green Chemistry Approaches: The use of environmentally friendly solvents (like water), solvent-free reaction conditions, and recyclable catalysts is a growing priority. nih.govbenthamdirect.comresearchgate.netthieme-connect.com Techniques such as microwave-assisted and ultrasound-assisted synthesis can also reduce reaction times and energy consumption. benthamdirect.commdpi.com

One-Pot Syntheses: Designing multi-component reactions where several synthetic steps are combined into a single operation can significantly improve efficiency and reduce waste. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive option for producing larger quantities of the compound and its derivatives. nih.gov

Late-Stage Functionalization: Developing methods for modifying the core pyrazole structure in the final steps of the synthesis allows for the rapid creation of a diverse library of analogues from a common intermediate. nih.gov

These advancements will make the synthesis of these valuable compounds more practical for both academic research and potential industrial applications. acs.orgorganic-chemistry.orgresearchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding at the Atomic Level

To gain a deeper insight into how this compound interacts with its biological targets, advanced computational modeling techniques are indispensable. eurasianjournals.com These methods allow researchers to visualize and analyze molecular interactions at an atomic level, providing a detailed understanding of the compound's mechanism of action. researchgate.net

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to identify key binding interactions and guide the design of more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur upon binding. nih.govresearchgate.netnih.gov

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the compound, providing a more accurate description of its properties and interactions. eurasianjournals.comeurasianjournals.comresearchgate.netnih.govresearchgate.net

Combining these computational studies with experimental data will provide a comprehensive picture of the compound's structure-activity relationships and guide the rational design of next-generation molecules with improved properties. eurasianjournals.com

Collaborative Research Endeavors in Chemical Biology and Materials Science

The unique structural and electronic properties of pyrazole derivatives make them attractive candidates for applications beyond traditional medicinal chemistry. mdpi.comresearchgate.net Future research on this compound will likely involve collaborative efforts between chemists, biologists, and materials scientists.

Potential areas for interdisciplinary research include:

Chemical Biology: Designing and synthesizing fluorescently labeled analogues of the compound to be used as chemical probes. rsc.orgnih.gov These probes can help visualize and study biological processes within living cells, providing valuable tools for basic research. nih.govresearchgate.net

Materials Science: Exploring the potential of the compound and its derivatives in the development of novel organic materials. nih.gov The photophysical properties of pyrazole-based compounds make them suitable for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and dyes. nih.govrsc.org

Such collaborative projects will broaden the scope of applications for this class of compounds, potentially leading to innovations in both healthcare and technology. orientjchem.orgglobalresearchonline.net

Q & A

Q. What are the common synthetic routes for preparing 1-(4-bromobenzyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and bromobenzyl derivatives. For example, microwave-assisted synthesis (e.g., Jairo Quiroga’s work on similar pyrazole derivatives) can significantly reduce reaction times and improve yields compared to conventional heating . Clausson-Kaas reactions, as demonstrated in the synthesis of 1-(4-bromophenyl)-1H-pyrrole, may also be adapted for this compound by substituting reagents to introduce the bromobenzyl group . Optimization strategies include:
  • Catalyst Screening : Use Pd-based catalysts for cross-coupling reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Microwave irradiation (80–120°C) reduces side reactions .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, the aromatic protons of the bromobenzyl group appear as distinct doublets in the 7.2–7.8 ppm range .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 278.0 for C10_{10}H10_{10}BrN3_3) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond lengths and angles. Bassam Abu Thaher’s study on a fluorophenyl-pyrazole analog demonstrated precise dihedral angle measurements (e.g., 15.2° between pyrazole and benzene rings) .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between theoretical and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or dynamic molecular interactions. For instance, Pramod Singh’s analysis of a bromophenyl-pyrazole derivative revealed solvent-dependent shifts in UV-Vis spectra (e.g., bathochromic shifts in DMSO vs. methanol due to solvatochromism) . To address this:
  • Computational Modeling : Use density functional theory (DFT) to simulate spectra in different solvents (e.g., Gaussian 16 with PCM solvent model).
  • Variable-Temperature NMR : Identify conformational changes or tautomeric equilibria .

Q. How can computational methods predict the biological activity of this compound, particularly in targeting GPCRs or kinases?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions. For example, Sean R. Donohue’s work on 1,5-diarylpyrazole cannabinoid receptor ligands provides a template for docking studies with GPCRs .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity using descriptors like logP and polar surface area .

Q. What advanced techniques are used to analyze reaction intermediates during the synthesis of this compound?

  • Methodological Answer :
  • In Situ IR Spectroscopy : Monitors real-time formation of intermediates (e.g., imine or enamine intermediates in condensation steps).
  • LC-MS/MS : Identifies transient species with high sensitivity (e.g., ESI+ mode for protonated intermediates) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in different assay systems for this compound?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability or solvent effects). For example:
  • Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 1–100 µM) to rule out false positives.
  • Counter-Screening : Test against off-target receptors (e.g., serotonin or dopamine receptors) to confirm selectivity .
  • Solvent Controls : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

Structural and Mechanistic Insights

Q. What crystallographic software and parameters are optimal for refining the structure of this compound?

  • Methodological Answer :
  • Software : SHELXL (v2018/3) for small-molecule refinement. Key parameters include:
  • Restraints : Apply ISOR commands to model disordered bromine atoms .
  • TWIN/BASF Commands : For handling twinned crystals, as seen in high-symmetry space groups .
  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) and a detector distance of 50 mm for optimal resolution (<0.8 Å) .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the kinase inhibitory potential of this compound?

  • Methodological Answer :
  • Kinase-Glo Luminescent Assay : Measures ATP depletion in reactions with purified kinases (e.g., EGFR or MAPK).
  • Cellular Phosphorylation Assays : Western blotting for p-ERK or p-AKT levels in treated cell lines (e.g., HEK293 or HeLa) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.